(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RGD-039 is a compound that belongs to the family of RGD peptides, which are known for their ability to bind to integrin receptors. These receptors are overexpressed on the surface of tumor cells and play a crucial role in cell adhesion, migration, and proliferation. The RGD motif, consisting of arginine, glycine, and aspartic acid, is recognized by integrin receptors, making RGD-039 a valuable tool in cancer diagnosis and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RGD-039 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically involves the following steps:
Coupling: The amino acid is activated using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and added to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of RGD-039 can be achieved through large-scale SPPS, which involves the use of automated peptide synthesizers. These machines can handle multiple peptide synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide .
Chemical Reactions Analysis
Types of Reactions
RGD-039 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can be carried out using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions involve the replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Dithiothreitol (DTT) in phosphate-buffered saline (PBS) at pH 7.4.
Substitution: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature.
Major Products Formed
Scientific Research Applications
RGD-039 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Employed in cell adhesion studies to investigate integrin-mediated signaling pathways.
Medicine: Utilized in targeted drug delivery systems for cancer therapy, where it enhances the specificity and efficacy of anticancer agents.
Industry: Applied in the development of biosensors for detecting integrin expression on cell surfaces.
Mechanism of Action
RGD-039 exerts its effects by binding to integrin receptors, particularly the αvβ3 subtype, on the surface of tumor cells. This binding triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, and proliferation. The interaction between RGD-039 and integrin receptors also facilitates the internalization of the peptide, allowing for targeted delivery of therapeutic agents to cancer cells .
Comparison with Similar Compounds
RGD-039 is unique compared to other RGD peptides due to its enhanced binding affinity and specificity for integrin receptors. Similar compounds include:
RGD-4C: A cyclic peptide with high affinity for αvβ3 integrin.
iRGD: An internalizing RGD peptide that penetrates tumor cells more effectively.
cRGDfK: A cyclic peptide with a lysine residue that enhances its binding to integrins
Properties
CAS No. |
169512-45-2 |
---|---|
Molecular Formula |
C26H44N4O7 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H44N4O7/c1-2-30(23(32)10-6-9-18-11-13-27-14-12-18)17-22(31)28-20(16-24(33)34)25(35)29-21(26(36)37)15-19-7-4-3-5-8-19/h18-21,27H,2-17H2,1H3,(H,28,31)(H,29,35)(H,33,34)(H,36,37)/t20-,21-/m0/s1 |
InChI Key |
RCNHPBQFWAPIOX-SFTDATJTSA-N |
Isomeric SMILES |
CCN(CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)O)C(=O)CCCC2CCNCC2 |
Canonical SMILES |
CCN(CC(=O)NC(CC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)O)C(=O)CCCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.